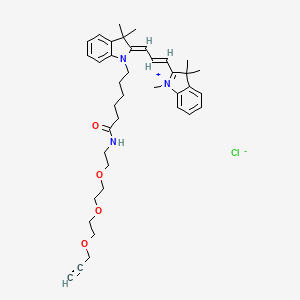
Cy3-PEG3-Alkyne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cy3-PEG3-Alkyne is a fluorescent dye derivative of Cyanine 3 (Cy3) that contains three polyethylene glycol (PEG) units and an alkyne group. This compound is widely used in various scientific research fields due to its ability to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing azide groups . The presence of PEG units enhances its solubility and biocompatibility, making it suitable for biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cy3-PEG3-Alkyne typically involves the following steps:
Synthesis of Cyanine 3 (Cy3): The initial step involves the synthesis of Cyanine 3, which is a highly fluorescent dye.
Introduction of PEG Units: The next step involves the attachment of three PEG units to the Cy3 molecule.
Attachment of Alkyne Group: Finally, an alkyne group is introduced to the PEGylated Cy3 molecule.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of each step .
Chemical Reactions Analysis
Types of Reactions
Cy3-PEG3-Alkyne primarily undergoes the following types of reactions:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common reaction involving this compound.
Oxidation and Reduction: While less common, this compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
CuAAC Reaction: This reaction requires a copper catalyst, typically copper sulfate (CuSO₄), and a reducing agent such as sodium ascorbate.
Oxidation and Reduction: These reactions may involve reagents such as hydrogen peroxide (H₂O₂) for oxidation and sodium borohydride (NaBH₄) for reduction.
Major Products
The major product of the CuAAC reaction involving this compound is a triazole-linked conjugate. This product retains the fluorescent properties of Cy3, making it useful for various imaging applications .
Scientific Research Applications
Cy3-PEG3-Alkyne has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action of Cy3-PEG3-Alkyne involves its ability to undergo CuAAC reactions. The alkyne group in this compound reacts with azide-containing molecules in the presence of a copper catalyst to form stable triazole linkages . This reaction is highly specific and efficient, making it ideal for bioconjugation and labeling applications. The fluorescent properties of Cy3 allow for the visualization and tracking of the conjugated molecules .
Comparison with Similar Compounds
Similar Compounds
Cy5-PEG3-Alkyne: Similar to Cy3-PEG3-Alkyne, this compound contains Cyanine 5 (Cy5) instead of Cy3.
α-GalNAc-PEG3-Alkyne: This compound contains an α-GalNAc moiety instead of Cy3.
Uniqueness
This compound is unique due to its combination of high fluorescence efficiency, biocompatibility, and ability to undergo CuAAC reactions. The presence of PEG units enhances its solubility and reduces non-specific binding, making it highly suitable for biological applications .
Properties
Molecular Formula |
C39H52ClN3O4 |
|---|---|
Molecular Weight |
662.3 g/mol |
IUPAC Name |
6-[(2Z)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]-N-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethyl]hexanamide;chloride |
InChI |
InChI=1S/C39H51N3O4.ClH/c1-7-25-44-27-29-46-30-28-45-26-23-40-37(43)22-9-8-14-24-42-34-19-13-11-17-32(34)39(4,5)36(42)21-15-20-35-38(2,3)31-16-10-12-18-33(31)41(35)6;/h1,10-13,15-21H,8-9,14,22-30H2,2-6H3;1H |
InChI Key |
HQPRBDLAILMFAQ-UHFFFAOYSA-N |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C\3/C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCC#C)(C)C)C)C.[Cl-] |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCC#C)(C)C)C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Sodium;4-[4-[[2-methyl-4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]anilino]-3-nitrobenzenesulfonate](/img/structure/B12365547.png)







![(2S)-2-[[2-amino-2-[(3R,4S,5S)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetyl]amino]pentanedioic acid](/img/structure/B12365621.png)
![6-[[4-[5-acetyl-3-[7-(difluoromethyl)-6-(1-methylpyrazol-4-yl)-3,4-dihydro-2H-quinolin-1-yl]-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-1-yl]cyclohexyl]methyl]-2-(2,6-dioxopiperidin-3-yl)-5,7-dihydropyrrolo[3,4-f]isoindole-1,3-dione](/img/structure/B12365627.png)

![Undecan-3-yl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]amino]octanoate](/img/structure/B12365643.png)
![(4R,7R,10S,14S)-4-benzyl-N-[2-(5-cyclopropyltetrazol-2-yl)ethyl]-8,11,24-trimethyl-10-(2-methylpropyl)-6,9,12,16-tetraoxo-7-[[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl]-2-oxa-5,8,11,15,22-pentazatricyclo[15.8.0.018,23]pentacosa-1(17),18(23),19,21,24-pentaene-14-carboxamide](/img/structure/B12365651.png)
![2-(tert-butylamino)-1-[3-chloro-4-(3-hydroxypropyl)phenyl]propan-1-one;hydrochloride](/img/structure/B12365657.png)
